molecular formula C19H28N2O4S B2376638 1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone CAS No. 1705180-66-0

1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2376638
CAS No.: 1705180-66-0
M. Wt: 380.5
InChI Key: UVFDPNQALOTWRG-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone is a complex organic compound with a unique structure that includes a bipiperidine moiety, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the bipiperidine moiety: This can be achieved through a series of reactions starting from piperidine derivatives.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the methoxyphenyl group: This can be done through etherification reactions using methoxyphenols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, stabilizing the molecule and facilitating its binding to targets. The bipiperidine moiety may interact with hydrophobic pockets in proteins, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
  • 1-(2-Hydroxy-4-methoxyphenyl)ethanone
  • 1-[4-(4-Methoxyphenoxy)phenyl]ethanone

Uniqueness

1-(4-((4-Methoxy-[1,4’-bipiperidin]-1’-yl)sulfonyl)phenyl)ethan

Properties

IUPAC Name

1-[4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-15(22)16-3-5-19(6-4-16)26(23,24)21-13-7-17(8-14-21)20-11-9-18(25-2)10-12-20/h3-6,17-18H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFDPNQALOTWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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